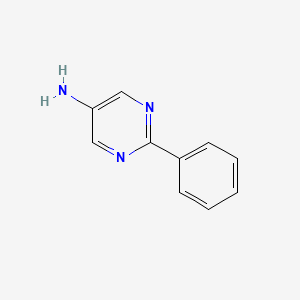

2-Phenylpyrimidin-5-amine

説明

Role in Nucleic Acids and Biomolecules

The pyrimidine ring is a fundamental component of life itself. wikipedia.org Three of the five primary nucleobases in the nucleic acids, DNA and RNA, are pyrimidine derivatives: cytosine, thymine, and uracil. wikipedia.orgmicrobenotes.com These bases pair with purines to form the "rungs" of the DNA double helix, encoding the genetic information essential for all known life. wikipedia.orgfiveable.me Specifically, in DNA, adenine pairs with thymine, and guanine pairs with cytosine. wikipedia.org In RNA, uracil replaces thymine and pairs with adenine. wikipedia.orgfiveable.me

Beyond their role in nucleic acids, pyrimidine derivatives are integral to various other biomolecules. fiveable.me The pyrimidine ring system is found in thiamine (vitamin B1), a crucial coenzyme in metabolism, and riboflavin (vitamin B2). scispace.comgsconlinepress.com Furthermore, certain pyrimidine derivatives are precursors for the synthesis of vital coenzymes like NAD+, which plays a critical role in cellular energy production and signaling. fiveable.me

Broad Spectrum of Biological Activities

Broad Spectrum of Biological Activities

The structural motif of the pyrimidine ring is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities. scispace.comnih.govorientjchem.org These activities are diverse and have led to the development of numerous therapeutic agents. tandfonline.com

A significant area of research has been in the development of anticancer drugs, where pyrimidine analogues have shown considerable promise. gsconlinepress.comjrasb.com They are also the foundation for a variety of antimicrobial agents, including antibacterial, antifungal, antiviral, and antimalarial drugs. scispace.comorientjchem.orgwjarr.com For instance, some synthetic pyrimidine derivatives have been investigated for their ability to inhibit the binding of HIV to host cells. juniperpublishers.com

Furthermore, pyrimidine derivatives have been developed as anti-inflammatory, antihypertensive, and analgesic agents. nih.gov The wide-ranging pharmacological potential of these compounds underscores their importance in drug discovery and development. orientjchem.org

Applications in Materials Science

The utility of pyrimidine derivatives extends beyond the biological realm into the field of materials science. ontosight.airesearchgate.net Their unique chemical and physical properties, stemming from their aromatic and heterocyclic nature, make them valuable building blocks for novel materials. ontosight.ai

For example, certain pyrimidine derivatives have been utilized as fluorescent sensors for detecting metal ions like zinc. researchgate.net Others have shown potential in the development of organic light-emitting diodes (OLEDs) due to their electrogenerated chemiluminescent properties. researchgate.net The versatility of the pyrimidine scaffold allows for the synthesis of a wide range of functional materials with tailored properties. ontosight.ai Researchers have also explored their use in the creation of polymers and dyes. ontosight.ai

特性

IUPAC Name |

2-phenylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPYDSQWLFBBJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354909 | |

| Record name | 2-phenylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59808-52-5 | |

| Record name | 2-phenylpyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-pyrimidin-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2-phenylpyrimidin-5-amine and Its Derivatives

Traditional Synthetic Routes to 5-Aminopyrimidines

Classical methods for synthesizing 5-aminopyrimidines have laid the groundwork for more advanced procedures. These routes, while effective, often involve multiple steps or the use of hazardous reagents.

One of the most established and common methods for preparing 5-aminopyrimidines is through the reduction of a 5-nitro precursor. tandfonline.commdpi.com This multi-step approach typically begins with the synthesis of a pyrimidine ring bearing a nitro group at the C5 position. The nitro group is then chemically reduced to the desired amine functionality.

Construction of the 5-nitropyrimidine ring : This is often achieved through the cyclocondensation of suitable precursors. For instance, diethyl nitromalonate can be reacted with thiourea in the presence of a base like sodium ethoxide to form 4,6-dihydroxy-5-nitropyrimidine.

Functional group manipulation (if necessary) : The initial pyrimidine may require further modification, such as chlorination of hydroxyl groups using reagents like phosphorus oxychloride.

Reduction of the nitro group : The final and key step is the reduction of the 5-nitro group to a 5-amino group. This is commonly accomplished via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). google.com

While this method is versatile, it involves a lengthy, multi-step process that can generate significant waste. tandfonline.com The synthesis of 2-amino-5-p-aminophenylpyrimidine, for example, can be achieved by the reduction of the corresponding nitro-compound. rsc.org

An alternative traditional route involves the use of vinyl azides as precursors. tandfonline.com The synthesis of polysubstituted 5-aminopyrimidines can be achieved from α-azido vinyl ketones and amidines under mild basic conditions, proceeding through a 1,4-Michael addition mechanism. mdpi.com This method has been developed as a direct approach to synthesizing the 5-aminopyrimidine core. tandfonline.com The starting α-azidovinyl ketones can be prepared from the corresponding unsaturated ketones by reaction with bromine followed by sodium azide. thieme-connect.com However, early iterations of this method sometimes required the use of toxic solvents. tandfonline.com

Multi-step Reductions of 5-Nitropyrimidines

Advanced and Green Chemistry Approaches in 2-Phenylpyrimidin-5-amine Synthesis

In response to the limitations of traditional methods, recent research has focused on developing more efficient, cost-effective, and environmentally friendly synthetic protocols. These advanced strategies include microwave-assisted synthesis and one-pot multicomponent reactions, which often result in higher yields, shorter reaction times, and cleaner reaction profiles.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in modern chemistry, significantly accelerating reaction rates compared to conventional heating methods. researchgate.netbenthamdirect.com This technology has been successfully applied to the synthesis of various pyrimidine derivatives, including 5-aminopyrimidines. nanobioletters.com The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to shorter reaction times, improved yields, and often higher product purity. researchgate.netomicsonline.org

For example, the synthesis of disubstituted 5-aminopyrimidines from vinyl azides and urea or thiourea has been shown to be highly efficient under microwave irradiation. tandfonline.comresearchgate.net This approach avoids the need for toxic solvents and lengthy reaction times associated with some traditional methods. tandfonline.com

Combining microwave-assisted synthesis with the use of water as a solvent represents a significant advancement in green chemistry. benthamdirect.com Water is an ideal solvent due to its non-toxicity, non-flammability, and low cost. researchgate.net Microwave-assisted reactions in water have been shown to be an eco-friendly and efficient method for synthesizing disubstituted 5-aminopyrimidines from vinyl azides. tandfonline.comresearchgate.net This "doubly green" approach provides high conversion rates and clean reaction profiles in short reaction times. tandfonline.comdntb.gov.ua The use of water as a solvent in these microwave-promoted reactions contributes to reducing environmental problems associated with hazardous organic solvents. tandfonline.com

An efficient and environmentally friendly protocol was developed for synthesizing disubstituted 5-aminopyrimidine-2(1H)-ones and 5-aminopyrimidine-2(1H)-thiones from α-azidovinyl ketones and urea or thiourea. The reaction proceeds under microwave irradiation using water as a green solvent, achieving good yields in just 10-20 minutes. researchgate.net

Table 1: Microwave-Assisted Synthesis of Disubstituted 5-Aminopyrimidines in Water researchgate.net

| Entry | R1 | R2 | X | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Br-C6H4 | Ph | O | 10 | 97 |

| 2 | 4-Cl-C6H4 | Ph | O | 10 | 88 |

| 3 | 4-F-C6H4 | Ph | O | 20 | 71 |

| 4 | 4-MeO-C6H4 | Ph | O | 20 | 79 |

| 5 | 4-Me-C6H4 | Ph | O | 20 | 76 |

| 6 | Ph | 4-Br-C6H4 | O | 10 | 97 |

| 7 | Ph | 4-Cl-C6H4 | O | 10 | 96 |

| 8 | Ph | 4-F-C6H4 | O | 10 | 94 |

| 9 | Ph | 4-MeO-C6H4 | O | 20 | 70 |

| 10 | Ph | 4-Me-C6H4 | O | 20 | 74 |

| 11 | 4-Br-C6H4 | Ph | S | 10 | 94 |

| 12 | 4-Cl-C6H4 | Ph | S | 10 | 91 |

| 13 | 4-F-C6H4 | Ph | S | 20 | 73 |

| 14 | 4-MeO-C6H4 | Ph | S | 20 | 81 |

| 15 | 4-Me-C6H4 | Ph | S | 20 | 71 |

Reaction conditions: vinyl azide (0.25 mmol), urea or thiourea (0.5 mmol), water (5 mL), 160 W.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in one step. nih.gov This approach is a cornerstone of green chemistry as it reduces the number of synthetic steps, minimizes solvent usage and purification efforts, and saves time and energy. frontiersin.org MCRs have been developed for the synthesis of various heterocyclic compounds, including pyrimidines. frontiersin.orgrsc.org For instance, a three-component coupling reaction catalyzed by ZnCl₂ can yield 4,5-disubstituted pyrimidines in a single step. rsc.org The development of MCRs for synthesizing this compound and its derivatives offers a highly convergent and atom-economical pathway to these valuable molecules. frontiersin.org

The synthesis of N,N′-disubstituted formamidines, which are key intermediates for certain heterocyclic systems, has been achieved via a quick (10 min) microwave-assisted, one-pot, three-component reaction, demonstrating the power of combining these advanced techniques. acs.org

Solvent-Free Conditions

The synthesis of pyrimidine derivatives, including structures analogous to this compound, has been effectively achieved under solvent-free conditions, aligning with the principles of green chemistry. These methods often involve the three-component tandem reaction of ketones, ammonium acetate (NH₄OAc), and N,N-dimethylformamide dimethyl acetal (DMF-DMA). acs.orgacs.orgnih.gov The use of ammonium iodide (NH₄I) as a promoter has proven particularly effective, yielding a broad range of substituted pyrimidines with good functional group tolerance. acs.orgorganic-chemistry.org This approach is noted for its use of simple, readily available starting materials and its ability to proceed without the need for metal catalysts. acs.orgnih.gov

Solvent-free reactions can be conducted at elevated temperatures, for example at 120°C, to achieve acceptable yields. organic-chemistry.org The practicality of this methodology has been demonstrated through successful gram-scale synthesis and further derivatization reactions. acs.orgacs.org In addition to three-component reactions, base-catalyzed trimerization of N-cyanomethylazoles under pressure represents another solvent-free method for producing highly substituted aminopyrimidines. rsc.org Furthermore, a one-pot aminoalkylation of phenols with imines generated from 2-aminopyrimidine and benzaldehydes can be performed at 80°C without a solvent, offering a simple and efficient route to related compounds. nih.govresearchgate.net

Catalytic Methods

Catalytic methods provide efficient and often environmentally benign pathways for the synthesis of pyrimidine derivatives. Nickel(II) complexes supported by [NNO]-pincer ligands have been utilized for the dehydrogenative annulation of alcohols with amidines to form pyrimidines. acs.org This method allows for the construction of the pyrimidine ring from readily available starting materials. Another approach involves the use of magnesium ferrite (MgFe₂O₄) nanoparticles as a magnetically separable and reusable heterogeneous catalyst for the reaction of chalcones with urea, guanidine, or thiourea. This method is noted for its mild reaction conditions and short reaction times.

Use of Ionic Liquids as Catalysts

Ionic liquids (ILs) have emerged as versatile catalysts and reaction media in the synthesis of pyrimidine derivatives due to their favorable properties such as low volatility, high thermal stability, and recyclability. japsonline.comtandfonline.com L-proline nitrate, an amino acid-based ionic liquid, has been shown to be a highly efficient and homogeneous catalyst for the synthesis of various pyrimidine derivatives. japsonline.comtandfonline.comjapsonline.com For instance, it can catalyze the Biginelli multicomponent reaction of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. japsonline.comjapsonline.com The catalytic ability of L-proline nitrate has been reported to be more than 2.5 times greater than that of non-catalyzed reactions. japsonline.comjapsonline.com

Another example is the use of triethylammonium hydrogen sulphate ([Et₃NH][HSO₄]) as a recyclable catalyst and solvent for the synthesis of chromone-pyrimidine coupled derivatives. nih.gov The optimization of reaction conditions, such as catalyst loading and temperature, is crucial for achieving high yields in short reaction times. nih.gov For example, in the synthesis of certain chromone-pyrimidine hybrids, the optimal conditions were found to be 15 mol% of [Et₃NH][HSO₄] at 100°C. nih.gov The use of ionic liquids aligns with the principles of green chemistry by often allowing for milder reaction conditions and easier product separation. japsonline.comnih.gov

Synthesis of this compound via Specific Precursors

Condensation Reactions Involving Chalcone Derivatives and Guanidine Salts

A prevalent and versatile method for synthesizing 2-aminopyrimidine derivatives, including this compound analogues, is the condensation reaction between chalcones (1,3-diaryl-2-propen-1-ones) and guanidine salts. ajol.inforasayanjournal.co.inijprajournal.com This reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or ethanol, often under reflux conditions. ajol.inforasayanjournal.co.in The choice of the guanidine salt, for instance, guanidine carbonate or guanidine nitrate, and the base used can influence the reaction outcome. ajol.infoijprajournal.com

For example, 2-amino-4,6-diarylpyrimidines can be synthesized by refluxing the corresponding chalcone with guanidine carbonate in DMF. ajol.info In some procedures, the reaction is heated to 160°C for several hours. ajol.info The use of microwave irradiation has been shown to significantly reduce reaction times while maintaining good to excellent yields. The mechanism of this reaction is believed to proceed via a Michael addition of guanidine to the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and dehydration to form the pyrimidine ring. ijprajournal.com

Nucleophilic Attack and Cyclization Reactions

The synthesis of pyrimidine rings often involves nucleophilic attack and subsequent cyclization as key steps. In the context of forming substituted pyrimidines, a nucleophilic group can attack an electrophilic center to initiate ring closure. For instance, in the synthesis of pyrimido[4,5-d]pyrimidines, the intramolecular cyclization can occur through the nucleophilic attack of an amino group on a carbonyl ester. rsc.org

Another example is the synthesis of pyrazolo[1,5-a]pyrimidines, where the initial step can be an aza-Michael type addition of an aminopyrazole to a β-enaminone. mdpi.com This is followed by cyclocondensation, which involves the nucleophilic attack of a pyrazolic nitrogen onto a carbonyl group, leading to the final fused pyrimidine product. mdpi.com Similarly, the synthesis of certain pyrimidine-5-carbonitrile derivatives involves the nucleophilic attack of aromatic amines on a chloropyrimidine derivative. ekb.eg These examples highlight the versatility of nucleophilic attack and cyclization strategies in constructing the pyrimidine core and its fused analogues.

Palladium-Catalyzed Cross-Coupling Reactions of N-Aryl-2-aminopyridines (Analogous Systems)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N and C-C bonds, and they have been extensively applied to the synthesis of N-aryl-2-aminopyridine derivatives, which are structurally analogous to this compound. rsc.orgnih.gov These reactions often utilize the directing group ability of the pyridyl nitrogen to facilitate C-H activation and functionalization. rsc.orgacs.org

One notable application is the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones through the palladium-catalyzed C(sp²)-H pyridocarbonylation of N-aryl-2-aminopyridines. acs.org In this reaction, the pyridyl group acts as an intramolecular nucleophile. acs.org Another example is the Pd(II)-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes to construct N-(2-pyridyl)indole frameworks. rsc.org Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, has been successfully employed for the synthesis of N³-substituted 2,3-diaminopyridines from 3-halo-2-aminopyridines. nih.gov These methods demonstrate the utility of palladium catalysis in the construction of complex nitrogen-containing heterocyclic systems.

Reactions of Aminopyridines for Azaheterocycle Synthesis

Aminopyridines are versatile building blocks in the synthesis of a wide range of nitrogen-containing heterocyclic compounds, known as azaheterocycles. The presence of both an amino group and a ring nitrogen atom allows for various cyclization strategies to form fused ring systems. These reactions are of significant interest due to the prevalence of such scaffolds in medicinal chemistry and materials science. Current time information in Bangalore, IN.rsc.org

Two prominent classes of azaheterocycles synthesized from aminopyridines are imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines.

Synthesis of Imidazo[1,2-a]pyridines:

Imidazo[1,2-a]pyridines are commonly synthesized through the condensation of a 2-aminopyridine with an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. bio-conferences.org

Recent advancements have focused on developing more environmentally friendly and efficient methods. These include:

Catalyst-free synthesis: Reactions of 2-aminopyridines with α-bromo or α-chloro ketones can proceed efficiently at moderate temperatures without the need for a catalyst or solvent. bio-conferences.org

DBU-catalyzed synthesis in aqueous ethanol: A facile protocol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in an aqueous ethanol solvent system allows for the synthesis of 2-arylimidazo[1,2-a]pyridines at room temperature. royalsocietypublishing.org

Electrochemical synthesis: An electrochemical method involving the cyclization of ketones with 2-aminopyridines using catalytic hydriodic acid as a redox mediator offers a green alternative with high atom economy. rsc.org

The table below summarizes various synthetic approaches to imidazo[1,2-a]pyridines from 2-aminopyridines.

| Reactants | Key Reagents/Catalysts | Product Class |

| 2-Aminopyridine, α-Haloketone | None (thermal) or DBU | 2-Substituted imidazo[1,2-a]pyridines |

| 2-Aminopyridine, Ketone | Hydriodic acid (catalytic, electrochemical) | Imidazo[1,2-a]pyridines |

| 2-Aminopyridine, Nitroolefin | Iron catalyst (aerobic) | 2-Nitro-3-arylimidazo[1,2-a]pyridines |

| 2-Aminopyridine, Aldehyde, Isocyanide | Scandium triflate (microwave) | 3-Aminoimidazo[1,2-a]pyridines |

Synthesis of Pyrido[1,2-a]pyrimidines:

Pyrido[1,2-a]pyrimidines are another important class of azaheterocycles synthesized from 2-aminopyridines. A common method involves the reaction of a 2-aminopyridine with a 1,3-dicarbonyl compound or its equivalent. rsc.org The reaction proceeds by initial formation of a vinylogous amide intermediate, which then undergoes cyclization. rsc.org

Synthetic strategies for pyrido[1,2-a]pyrimidines include:

Reaction with cyanoketene dithioacetals: 2-Aminopyridines react with cyanoketene dithioacetals to form substituted pyrido[1,2-a]pyrimidines in high yields. tsijournals.com

Condensation with α-acetyl-γ-butyrolactone: This reaction leads to dihydrofuranone intermediates which can be cyclized to pyrido[1,2-a]pyrimidines. researchgate.net

Acylation with alkynoate esters: Acylation of the lithium amide of a 2-aminopyridine with an alkynoate ester, followed by thermal cyclization, yields pyrido[1,2-a]pyrimidin-2-ones with excellent regioselectivity. rsc.org

The following table provides an overview of synthetic methods for pyrido[1,2-a]pyrimidines starting from 2-aminopyridines.

| Reactants | Key Reagents/Catalysts | Product Class |

| 2-Aminopyridine, 1,3-Dicarbonyl compound | Acid or base catalysis | Pyrido[1,2-a]pyrimidinium salts |

| 2-Aminopyridine, Cyanoketene dithioacetal | Triethylamine | 2,3,4-Substituted pyrido[1,2-a]pyrimidines |

| 2-Aminopyridine, α-Acetyl-γ-butyrolactone | Phosphorus oxychloride or Sodium ethoxide | 3-Substituted pyrido[1,2-a]pyrimidines |

| 2-Aminopyridine, Alkynoate ester | Lithium amide base, then heat | Pyrido[1,2-a]pyrimidin-2-ones |

Reactivity and Reaction Mechanisms of 2-phenylpyrimidin-5-amine

Amination Reactions and Nucleophilic Substitutions

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2-, 4-, and 6-positions. wikipedia.org However, in 2-phenylpyrimidin-5-amine, the C5-amino group and the C2-phenyl group significantly influence this reactivity.

Direct amination of the pyrimidine ring of this compound is not a typical reaction, as the ring is already substituted with an amino group. However, related transformations involving nucleophilic displacement of other leaving groups on similar pyrimidine cores are well-documented. For instance, the chlorine atom in 4-chloro-2-phenylpyrimidin-5-amine can be readily displaced by nucleophiles like amines or thiols. evitachem.com This highlights the susceptibility of halogenated pyrimidines to nucleophilic attack.

The general mechanism for SNAr on a pyrimidine ring involves the addition of a nucleophile to an electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. fishersci.fi This intermediate is stabilized by the electron-withdrawing nature of the ring nitrogens. Subsequent elimination of the leaving group restores the aromaticity of the ring. While direct substitution on the this compound core is less common, understanding these principles is crucial for designing synthetic routes involving its derivatives. fishersci.fi Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for forming C-N bonds with aryl halides and are widely used for the synthesis of N-arylpyrimidinamines. nih.govfishersci.co.uk

Cycloaddition Reactions

Cycloaddition reactions involve the concerted combination of two π-electron systems to form a new ring. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.org While the pyrimidine ring itself can participate in cycloaddition reactions, its aromaticity can make it less reactive as a diene. However, under specific conditions, particularly photochemical activation, pyrimidines can undergo [2+2] cycloadditions to form cyclobutane rings. libretexts.org

Another relevant class of cycloadditions is the 1,3-dipolar cycloaddition, which is also considered a [4+2] process where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. youtube.com There is potential for the pyrimidine ring or its substituents to participate in such reactions, although specific examples involving this compound are not extensively documented in readily available literature. The formation of cyclobutane pyrimidine dimers via a cycloaddition reaction upon UV irradiation is a well-studied phenomenon, particularly in the context of DNA damage, and involves triplet biradical intermediates. nih.gov

| Cycloaddition Type | Description | Relevance to Pyrimidines |

| [4+2] Diels-Alder | A conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org | The pyrimidine ring can act as a diene, though its aromaticity reduces reactivity. |

| [2+2] Photochemical | Two alkene-containing molecules react under UV light to form a cyclobutane ring. libretexts.org | Can occur with pyrimidines, leading to the formation of strained four-membered rings. libretexts.org |

| 1,3-Dipolar | A 1,3-dipole reacts with a dipolarophile to create a five-membered heterocyclic ring. youtube.com | A potential reaction pathway for appropriately functionalized pyrimidine derivatives. |

| [5+2] Cycloaddition | A reaction that forms seven-membered rings, often metal-catalyzed. nih.gov | Less common for pyrimidines but a known reaction class in heterocyclic chemistry. nih.gov |

Ring Transformations and Rearrangements

Pyrimidine rings can undergo significant structural changes through ring transformation and rearrangement reactions, often initiated by nucleophilic attack. A notable example is the Dimroth rearrangement, where a reduction in the resonance stabilization of the pyrimidine ring can lead to ring cleavage and re-cyclization. wikipedia.org

In some cases, nucleophilic attack on a pyrimidinium salt can lead to the replacement of a ring fragment. For instance, the reaction of 1-methyl-5-phenylpyrimidinium iodide with reagents like cyanamide results in the formation of 2-amino-5-phenylpyrimidine. researchgate.netwur.nl This transformation involves the replacement of the N(1)-C(2) fragment of the pyrimidine ring with a new N-C fragment from the reagent. researchgate.netwur.nl Similarly, reactions with amidines can replace the N(1)-C(2)-N(3) fragment. researchgate.netwur.nl These reactions proceed through an SN(ANRORC) mechanism, which stands for Addition of Nucleophile, Ring Opening, and Ring Closure.

Another documented ring transformation involves the conversion of 5-aminopyrimidin-4(3H)-one derivatives into 2-alkoxy-1H-imidazoles using oxidative metal salts in alcohol, demonstrating the cleavage and reformation of the heterocyclic core under specific conditions. rsc.org Rearrangements like the Curtius rearrangement, which converts an acyl azide into an isocyanate, are also synthetically important and have been used in the synthesis of complex molecules containing amine functionalities derived from pyrimidine precursors. wikipedia.orglibretexts.org

Functionalization at Pyrimidine Core Positions

The amino group at the C5 position of this compound is a key site for functionalization. As a primary amine, it can undergo a variety of typical amine reactions. mnstate.edu These include acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones. The nucleophilicity of this amino group makes it a reactive handle for introducing new substituents and building more complex molecular architectures.

The C5 position in the pyrimidine ring is generally less electron-deficient than the C2, C4, and C6 positions, making it more susceptible to electrophilic substitution. wikipedia.org The presence of the activating amino group at C5 further enhances this reactivity. For example, pyrimidines with strongly electron-donating groups, such as amino groups, can undergo nitrosation and azo coupling at the C5 position. scialert.net

| Reaction Type | Reagents/Conditions | Product Type |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₄) | Secondary Amines pressbooks.pub |

| Schiff Base Formation | Aldehydes/Ketones | Imines |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

The phenyl group at the C2 position exerts both electronic and steric effects on the reactivity of the pyrimidine core. Electronically, the phenyl group can influence the electron density of the pyrimidine ring through resonance and inductive effects. This can modulate the reactivity of the ring towards both nucleophilic and electrophilic attack. For example, in the nitration of 4-phenylpyrimidine, substitution occurs on the phenyl ring rather than the pyrimidine ring, yielding ortho- and meta-nitro-phenyl derivatives. scialert.net

Sterically, the phenyl group can hinder the approach of reagents to the adjacent positions on the pyrimidine ring, namely the N1 and N3 nitrogen atoms and the C6 position. This steric hindrance can affect reaction rates and regioselectivity. In some systems, like 2-benzyl-4-oxoquinazolines, a related heterocyclic system, the reactivity of an adjacent methylene group was found to be suppressed due to steric factors. tsijournals.com The phenyl group's influence is a critical consideration in predicting the outcome of reactions involving this compound. acs.org

Reactivity of the Amino Group at C5

Intermediate Formation and Stabilization

Many reactions involving pyrimidine derivatives proceed through transient intermediates. In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer or σ-adduct, a non-aromatic anionic species. fishersci.fi The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nitrogen atoms of the pyrimidine ring help to delocalize the negative charge, thereby stabilizing this complex. wikipedia.org

In radical reactions, such as those initiated by photolysis, radical cation intermediates can be formed. nih.gov The stability of these radical species can be influenced by the substituents on the pyrimidine ring. For example, studies on pyrimidine dimer splitting have shown that the lifetime of dimer radical cations can be stabilized by structural features. nih.gov Similarly, in the formation of cyclobutane pyrimidine dimers, the stabilization of a triplet biradical intermediate by a methyl group has been shown to enhance the reaction yield. nih.gov The phenyl group in this compound could potentially play a role in stabilizing radical or charged intermediates through resonance. The study of these transient species, often through computational methods and spectroscopy, is essential for a deep understanding of the reaction mechanisms. cdnsciencepub.comacs.org

Computational and Theoretical Investigations of 2-phenylpyrimidin-5-amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. Studies on compounds structurally related to 2-phenylpyrimidin-5-amine, such as 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine and 2-phenylpyrimidine-4,6-diamine, have been performed using the B3LYP/6-311++G(d,p) and B3LYP/6-31G(d,p) basis sets. researchgate.netijaerd.orgresearchgate.net These calculations provide insights into the molecule's geometry, stability, and reactivity.

The ground state molecular geometry is determined by optimizing the structure to its lowest energy state. From this optimized structure, key geometrical parameters like bond lengths and angles can be derived. researchgate.net A critical aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ijaerd.org The HOMO-LUMO energy gap is a significant parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites). ijaerd.orgresearchgate.net This information is vital for understanding how the molecule might interact with biological receptors or other reactants.

Quantum chemical descriptors derived from the energies of FMOs help to quantify the reactivity of the molecule. researchgate.net These parameters include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netijaerd.org For instance, the electrophilicity index is a key parameter that helps determine a molecule's binding capability with biological molecules. researchgate.net

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. ijaerd.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. ijaerd.org |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to molecular stability and reactivity. researchgate.net |

| Ionization Potential (IP) | IP = -EHOMO | Energy required to remove an electron. researchgate.net |

| Electron Affinity (EA) | EA = -ELUMO | Energy released when an electron is added. researchgate.net |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the power to attract electrons. ijaerd.org |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures resistance to change in electron distribution. ijaerd.org |

| Electrophilicity Index (ω) | ω = χ2 / 2η | Measures the propensity to accept electrons. researchgate.net |

This compound can exist in different spatial arrangements (conformations) due to the rotation around single bonds, particularly the bond connecting the phenyl and pyrimidine rings. Conformational analysis aims to identify the most stable conformers by calculating their potential energy. u-szeged.hu

Furthermore, this compound can exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For this compound, the relevant form is amino-imino tautomerism. The amine tautomer is the structure as named, while the imino tautomer involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms, creating an imine group (=NH) within the ring and a C=N double bond to the exocyclic nitrogen.

Computational studies can predict the most stable tautomeric form by calculating the relative energies of the different tautomers. researchgate.net For similar heterocyclic systems, such as 2-azidopyrimidines which exist in equilibrium with tetrazolopyrimidines, DFT calculations have been used to determine the stability of each form in different solvents. researchgate.net The results often show that one tautomer is significantly more stable than the other, meaning it will be the predominant form observed experimentally. unifr.ch

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target at the atomic level.

While specific docking studies for the parent this compound are not widely documented, numerous studies have been conducted on its derivatives, highlighting the therapeutic potential of this chemical scaffold. These studies reveal how modifications to the core structure influence binding affinity and selectivity for various protein targets.

For example, a series of 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives were synthesized and docked into the active site of the anti-cancer protein target HDAC2. orientjchem.orgsemanticscholar.org The analysis focused on the docking score, hydrogen bond interactions, and interactions with key amino acid residues in the protein's binding pocket. orientjchem.orgsemanticscholar.org In another study, N-phenylpyrimidine-4-amine derivatives were investigated as inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. mdpi.com Docking simulations showed crucial hydrogen bond interactions between the pyrimidine-NH2 group and the hinge region residue C694, anchoring the ligand in the active site. mdpi.com

Similarly, novel N-phenylpyrimidin-2-amine derivatives were designed as c-Met kinase inhibitors. researchgate.net Docking studies indicated that these compounds bind at the ATP-binding site, and a lead compound showed outstanding inhibitory activity. researchgate.net Other research has explored pyrimidin-2-amine derivatives as antibacterial agents targeting E. coli DNA gyrase B, with docking results correlating well with observed biological activity. researchgate.net

| Derivative Series | Protein Target | Therapeutic Area | Key Findings from Docking | Reference |

|---|---|---|---|---|

| N-phenylpyrimidin-2-amine derivatives | c-Met Kinase | Anticancer | Binding at the ATP-binding site; a lead compound (34a) showed high inhibitory activity (IC50: 15.0 nM). | researchgate.net |

| 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives | HDAC2 | Anticancer | Compounds fit well into the active site; compounds 4c, 4d, and 4f showed the best results. | orientjchem.orgsemanticscholar.org |

| N-phenylpyrimidine-4-amine derivatives | FMS-like Tyrosine Kinase-3 (FLT3) | Anticancer (Leukemia) | H-bond interactions with hinge residue C694 and π-π stacking with F691 were critical for binding. | mdpi.com |

| 4, 6-disubstituted pyrimidin-2-amine derivatives | E. coli DNA gyrase B (PDB: 1KZN) | Antibacterial | Compounds 5a and 5b showed the highest docking scores, correlating with their antibacterial activity. | researchgate.net |

| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 Tyrosine Kinase | Anticancer | Docking helped understand binding modes in the ATP binding site to explain inhibitory activity. | nih.gov |

Prediction of Chemical Properties and Reaction Pathways

Computational methods are increasingly used not only to predict the properties of a final compound but also the most efficient way to synthesize it.

DFT calculations, as discussed, can predict a range of chemical properties including electronic characteristics and reactivity indices. ijaerd.orgresearchgate.net These predictions help chemists understand a molecule's stability, solubility, and potential for intermolecular interactions before it is even synthesized. researchgate.net

Beyond static properties, computational models, particularly those using machine learning, can predict the outcomes of chemical reactions. researchgate.net These models are trained on vast datasets of known reactions and can propose likely products for a given set of reactants and conditions. rsc.org For a molecule like this compound, such tools could be used to predict its behavior in various chemical transformations or to identify potential degradation pathways. Advanced applications include the use of deep learning for retrosynthesis, where the model works backward from the target molecule to propose a step-by-step synthetic route. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR), are pivotal in modern drug design for establishing these relationships.

For N-phenylpyrimidine-4-amine derivatives targeting FLT3, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were developed. mdpi.com These models generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity. For example, the models might show that a bulky, electron-donating group at a specific position on the phenyl ring increases potency, guiding chemists to synthesize derivatives with these features. mdpi.com

SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors revealed that small modifications to the pyrimidine core could significantly alter potency. acs.org For instance, adding a methyl group at the 5-position of the pyrimidine ring increased potency twofold, while moving it to the 6-position caused a threefold decrease. acs.org Similar SAR studies on pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors helped deduce valuable data about the effects of different linkers and substituents on cytotoxicity and kinase inhibition. nih.gov These computational SAR insights are crucial for the iterative process of lead optimization in drug discovery. researchgate.net

| Derivative Series | Target | Computational Method | Key SAR Insights | Reference |

|---|---|---|---|---|

| N-phenylpyrimidine-4-amine | FLT3 | CoMFA, CoMSIA (3D-QSAR) | Generated contour maps indicating favorable and unfavorable regions for steric, electrostatic, and other fields to guide inhibitor design. | mdpi.com |

| N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 | Docking and SAR analysis | A 5-methyl group on the pyrimidine ring increased potency, while a 6-methyl group decreased it. | acs.org |

| N-phenylpyrimidin-2-amine | c-Met | Docking and SAR analysis | Replacing a quinoline nucleus with a 1H-pyrrolo[2,3-b]pyridine moiety maintained or improved cytotoxic activity. | researchgate.net |

| Pyrimidine-5-carbonitrile | VEGFR-2 | Docking and SAR analysis | The position of disubstituted linkers (meta vs. para) and the nature of terminal groups significantly impacted anti-proliferative activity. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2-phenylpyrimidin-5-amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 2-Phenylpyrimidin-5-amine by probing the magnetic properties of its ¹H (proton) and ¹³C nuclei. While specific experimental spectra for this compound are not widely published, expected chemical shifts can be inferred from data on closely related structures and general principles of NMR. libretexts.orgchemistrysteps.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and phenyl rings, as well as for the amine (-NH₂) protons. Protons on aromatic rings typically resonate in the downfield region of the spectrum (δ 6.5–8.5 ppm) due to the deshielding effect of the ring current. libretexts.org The protons of the primary amine group are expected to appear as a broader signal, with a chemical shift that can vary depending on the solvent and concentration. ucl.ac.uk

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the phenyl and pyrimidine rings are expected to appear in the aromatic region (typically δ 110–160 ppm). ucl.ac.uk Quaternary carbons, those without attached protons, generally show weaker signals. The specific chemical shifts are influenced by the electronic effects of the substituent groups—the phenyl group and the amino group. The electron-donating amino group tends to shield the carbon atoms it is attached to (shifting them upfield), while the pyrimidine ring's nitrogen atoms have a deshielding effect on adjacent carbons. mdpi.com

Expected Chemical Shift Ranges for this compound

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl Ring Protons | 7.0 - 8.5 | 120 - 140 |

| Pyrimidine Ring Protons | 7.0 - 8.5 | 110 - 165 |

| Amine Protons (-NH₂) | Variable (e.g., 3.0 - 5.0) | N/A |

| Phenyl Ring Carbons | N/A | 120 - 140 |

Note: The table presents generalized expected values based on typical ranges for these functional groups. libretexts.orgucl.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation corresponding to the molecule's vibrational modes. The spectrum is characterized by specific bands that correspond to the stretching and bending of bonds.

As a primary aromatic amine, this compound is expected to exhibit several characteristic absorption bands. analyzetest.comrockymountainlabs.com

N-H Stretching: Primary amines (R-NH₂) typically show two distinct, sharp bands in the 3300–3500 cm⁻¹ region. rockymountainlabs.comlibretexts.org These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. analyzetest.com For comparison, 2-amino-4,6-dichloropyrimidine shows N-H stretching modes at 3470, 3390, and 3200 cm⁻¹. asianpubs.org

N-H Bending: The scissoring vibration of the primary amine group is expected to appear in the 1580–1650 cm⁻¹ range. analyzetest.comasianpubs.org

C-N Stretching: The stretching vibration for aromatic C-N bonds typically occurs in the 1250–1335 cm⁻¹ region. analyzetest.com

Aromatic Ring Vibrations: C=C stretching vibrations within the phenyl and pyrimidine rings are expected in the 1400–1600 cm⁻¹ range. C-H stretching from the aromatic rings will appear above 3000 cm⁻¹. bhu.ac.in

Key Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 rockymountainlabs.comlibretexts.org | Medium-Weak, Sharp |

| Aromatic C-H Stretch | Phenyl & Pyrimidine Rings | > 3000 bhu.ac.in | Medium-Weak |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 analyzetest.com | Medium |

| C=C Stretch | Phenyl & Pyrimidine Rings | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the molecular formula.

The molecular formula of this compound is C₁₀H₉N₃. epa.gov Its monoisotopic mass is calculated to be 171.079647 g/mol . epa.gov In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, yielding a strong signal for the molecular ion [M+H]⁺.

Expected Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉N₃ | epa.gov |

| Monoisotopic Mass | 171.079647 u | epa.gov |

| Expected [M+H]⁺ (HRMS) | 172.0874 u | Calculated |

The fragmentation pattern in the mass spectrum would provide further structural information, likely involving the loss of small molecules or characteristic fragments from the pyrimidine or phenyl rings. researchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of closely related pyrimidine derivatives allows for a well-founded prediction of its key structural features.

Studies on similar compounds, such as 5-bromo-2-chloropyrimidin-4-amine and various substituted phenylpyrimidines, reveal common structural motifs. researchgate.net It is expected that the pyrimidine ring in this compound is essentially planar. The phenyl ring will be twisted at a certain dihedral angle relative to the pyrimidine ring plane, arising from a balance between π-conjugation (favoring planarity) and steric hindrance. researchgate.net

A crucial feature of the solid-state structure would be intermolecular hydrogen bonding. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as acceptors. This would likely lead to the formation of N-H···N hydrogen bonds, which organize the molecules into extended supramolecular networks in the crystal lattice. researchgate.net

Expected Crystallographic Parameters for this compound (based on analogs)

| Structural Feature | Expected Characteristic | Rationale/Analog Source |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for similar organic molecules researchgate.netresearchgate.net |

| Space Group | P2₁/c or P-1 | Common for centrosymmetric packing researchgate.netresearchgate.net |

| Key Interactions | N-H···N Hydrogen Bonding | Amine donor, pyrimidine nitrogen acceptor |

Spectroscopic Analysis of Optical Properties (e.g., Absorption, Emission, Fluorescence)

The optical properties of this compound, particularly its interaction with UV-visible light, are dictated by its electronic structure. UV-visible absorption spectroscopy measures the electronic transitions from the ground state to excited states. ncku.edu.tw

The presence of conjugated π-systems from both the phenyl and pyrimidine rings suggests that the molecule will absorb light in the UV region. The combination of the electron-donating amino group and the π-deficient pyrimidine ring can create a charge-transfer character, potentially leading to absorption at longer wavelengths. acs.org

Upon absorption of light, the molecule may relax back to the ground state via radiative decay, a process known as fluorescence. ncku.edu.tw Studies on pyrimidine-derived amino acids with phenyl substituents have shown that these compounds can be fluorescent. acs.org The fluorescence emission is typically red-shifted relative to the absorption, a phenomenon known as the Stokes shift. The efficiency of this fluorescence is measured by the quantum yield. It has been observed that related heterocyclic compounds can exhibit blue luminescence. researchgate.netdergipark.org.tr The optical properties, including absorption and emission maxima, can be sensitive to the solvent environment (solvatochromism) and pH. acs.org

Expected Optical Properties of this compound

| Property | Expected Behavior | Reference |

|---|---|---|

| UV-Vis Absorption (λ_max) | Absorption in the UV region (e.g., 250-350 nm) | acs.orgnih.gov |

| Emission | Potential for fluorescence (e.g., blue emission) | acs.orgresearchgate.netdergipark.org.tr |

| Stokes Shift | Emission at a longer wavelength than absorption | researchgate.net |

Catalytic Applications and Ligand Chemistry of 2-phenylpyrimidin-5-amine Analogues

Role of Aminopyrimidine Ligands in Transition Metal Catalysis

Aminopyrimidine and its structural analogues, particularly aminopyridines, serve as highly effective ligands in transition metal catalysis. acs.orgresearchgate.net These ligands coordinate to metal centers, influencing their electronic and steric environment, which in turn dictates the catalyst's activity and selectivity. acs.org The nitrogen atoms within the pyrimidine or pyridine ring and the appended amino group provide multiple coordination sites, allowing for the formation of stable chelate structures with transition metals. cyberleninka.ru This chelation can enhance catalyst stability and performance. The versatility of these ligands stems from the ease with which their structure can be modified; substituents can be introduced on the heterocyclic ring or the amino group to fine-tune the ligand's properties for specific catalytic applications. ijcr.infounn.edu.ng This adaptability has led to their use in creating complexes with a variety of transition metals, including those from the early and late d-block, for numerous catalytic processes. acs.orgvot.pl

Analogues of 2-phenylpyrimidin-5-amine, especially aminopyridine-based ligands, readily form stable complexes with early transition metals like titanium and first-row metals like iron. vot.plresearchgate.net These complexes have been synthesized and characterized extensively, revealing diverse coordination geometries.

Titanium Complexes: Mono(2-aminopyridinato)tris(dimethylamido)titanium complexes, ApTi(NMe₂)₃, have been prepared through protonolysis and studied for their catalytic activity. acs.org The synthesis of titanium complexes with aminopyridinato ligands can also be achieved by reacting aminopyridines with precursors like (Me₂N)₂TiCl₂, leading to octahedral dichloro complexes. vot.pl The steric bulk of the substituents on the aminopyridine ligand is a critical factor in determining the structure and reactivity of the resulting titanium complex. vot.placs.org For instance, sterically demanding N-substituted 2-aminopyridines have been successfully incorporated into titanium mono(formamidinate) precursors to generate new catalysts. d-nb.info

Iron Complexes: A range of iron(II) complexes featuring aminopyridine and related iminopyridine ligands have been synthesized. rsc.orgrsc.org X-ray crystallography has revealed that these ligands can stabilize both mononuclear and dinuclear iron species, depending on the steric bulk of the substituents on the ligand. rsc.orgrsc.org For example, ligands with less bulky N-substituents tend to form halide-bridged dinuclear complexes, whereas bulkier substituents can favor the formation of mononuclear species. rsc.org Octahedral iron(II) complexes of the type [Fe(PN(R)-Ph)₂X₂] (where PN is a bidentate aminopyridine-phosphine ligand) have also been prepared and characterized. researchgate.net These studies show that subtle changes to the ligand, such as N-methylation, can significantly alter the geometry and magnetic properties of the iron center. researchgate.net

| Metal | Ligand Type | Complex Type/Formula | Key Findings | Reference |

|---|---|---|---|---|

| Titanium | 2-Aminopyridinato | ApTi(NMe₂)₃ | Active catalyst for hydroamination; steric environment is a critical factor for reactivity. | acs.org |

| Titanium | Aminopyridine | Octahedral Dichloro Complex | Formed from (Me₂N)₂TiCl₂; structure influenced by ligand's steric bulk. | vot.pl |

| Iron | Iminopyridine/Aminopyridine | Mononuclear and Dinuclear Halide-Bridged | Ligand bulk determines nuclearity; mononuclear complexes are more active in ATRP. | rsc.orgrsc.org |

| Iron | Bidentate PN (Aminopyridine-phosphine) | [Fe(PN(R)-Ph)₂X₂] | Ligand substitution (R=H vs. Me) alters geometry and induces spin crossover behavior. | researchgate.net |

Iron complexes bearing aminopyrimidine analogues have demonstrated utility as catalysts in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. rsc.orgrsc.org The effectiveness of these catalysts is closely linked to the structure of the iron complex, particularly its nuclearity. rsc.org

Mononuclear iron(II) complexes, which can be formed by using sterically bulky iminopyridine ligands, have been found to catalyze the polymerization of both styrene and methyl methacrylate (MMA) in a relatively fast and controlled manner. rsc.orgresearchgate.net In contrast, their dinuclear counterparts, stabilized by less bulky ligands, are generally slower catalysts and are effective only for styrene polymerization. rsc.orgrsc.org This highlights the critical role of ligand design in achieving active ATRP catalysts.

| Catalyst Type | Monomer | Polymerization Control | Key Observation | Reference |

|---|---|---|---|---|

| Mononuclear Iron-Iminopyridine | Styrene, MMA | Controlled | Faster polymerization rates observed. | rsc.org |

| Dinuclear Iron-Iminopyridine | Styrene | Controlled but slow | Ineffective for MMA polymerization. | rsc.org |

| Iron-Aminopyridine | Styrene | More efficient than iminopyridine analogues | Saturated ligands show increased reducing power. | rsc.orgrsc.org |

Transition metal complexes supported by aminopyrimidine analogues are effective catalysts for hydroamination, the atom-economical addition of an N-H bond across an unsaturated carbon-carbon bond. acs.orgnih.gov Titanium and ruthenium complexes, in particular, have been successfully employed in these reactions.

Titanium complexes with 2-aminopyridinato ligands have been shown to catalyze the intramolecular hydroamination of primary aminoalkenes at room temperature to produce five- and six-membered ring products. acs.org The steric environment at the titanium center, controlled by the aminopyridinato ligand, is the critical factor determining catalytic reactivity. acs.org Similarly, zirconium complexes bearing aminopyridinato ligands have been investigated for intermolecular hydroamination reactions. acs.org

More recently, iridium-catalyzed remote hydroamination of unactivated alkenes with electron-poor 2-aminopyridines has been developed. nih.gov This method relies on the catalyst's ability to promote alkene isomerization followed by regioselective N-H bond addition. nih.gov The electronic properties of the aminopyridine ligand are crucial for achieving high selectivity for the remote amination product. nih.gov Ruthenium complexes have also been used to catalyze the hydroamination of terminal alkenes with 2-aminopyridine, which acts as a bidentate ligand to form a reactive ruthenacycle intermediate. escholarship.org

| Metal Catalyst | Ligand | Reaction Type | Substrate Scope | Reference |

|---|---|---|---|---|

| Titanium | 2-Aminopyridinato | Intramolecular Hydroamination | Primary aminoalkenes | acs.org |

| Iridium | Electron-poor 2-aminopyridines | Remote Hydroamination | Unactivated disubstituted alkenes | nih.gov |

| Ruthenium | 2-Aminopyridine | Intermolecular Hydroamination | Terminal alkenes, vinylarenes | escholarship.org |

| Titanium | N-Trityl-Substituted Aminopyridinato | Hydroamination/Hydroaminoalkylation | Alkynes, allenes | researchgate.net |

Iron and manganese complexes featuring tetradentate aminopyridine ligands have emerged as highly efficient catalysts for the epoxidation of olefins, using environmentally benign oxidants like hydrogen peroxide (H₂O₂). mdpi.comacs.orgrsc.org These bioinspired complexes mimic the function of non-heme iron enzymes. rsc.orgd-nb.info

In these catalytic systems, the aminopyridine ligand plays a central role in stabilizing the high-valent metal-oxo species that is the active oxidant. mdpi.comrsc.org The topology of the ligand, which describes the spatial arrangement of the coordinating nitrogen atoms (e.g., cis-α, cis-β, trans), has a profound effect on the catalytic activity. acs.org For example, manganese complexes with a specific rac-PYBP ligand showed excellent epoxidation reactivity, while isomers with a meso-PYBP ligand were inactive. mdpi.com

The electronic properties of the aminopyridine ligand also significantly influence catalyst performance. mdpi.comrsc.org Introducing electron-donating groups, such as methoxy substituents, onto the pyridine rings can stabilize the high-oxidation state of the metal intermediate, leading to faster and more efficient epoxidation. mdpi.com Conversely, attaching electron-withdrawing groups has also been studied to modulate reactivity. rsc.org Acetic acid is often used as an additive to promote the heterolytic cleavage of the O-O bond in H₂O₂, further enhancing catalytic efficiency. rsc.orgd-nb.info

| Metal | Ligand Type | Oxidant | Key Feature/Finding | Reference |

|---|---|---|---|---|

| Manganese | Tetradentate Aminopyridine (PYBP) | H₂O₂ | Ligand isomerism (rac vs. meso) dramatically affects catalytic activity. | mdpi.com |

| Manganese | Tetradentate Aminopyridine (mcp) | H₂O₂ | Ligand topology (cis-α, cis-β, trans) is critical for catalytic efficiency. | acs.org |

| Iron | Chiral Aminopyridine | H₂O₂ | Electronic effects of ligand substituents control yield and enantioselectivity. | rsc.org |

| Iron | N4 Aminopyridine | H₂O₂ / Acetic Acid | Catalyzes enantioselective epoxidation of α,β-unsaturated ketones. | d-nb.info |

Hydroamination Reactions

Ligand Design Principles and Optimization

The design of ligands is a cornerstone of modern homogeneous catalysis, with the goal of tailoring a ligand's steric and electronic properties to maximize catalyst efficiency and selectivity. acs.org For aminopyrimidine analogues, several key principles guide their design and optimization.

A primary strategy involves the introduction of steric bulk. In iron-catalyzed ATRP, for example, increasing the steric hindrance on the ligand framework favors the formation of more active mononuclear complexes over less active dinuclear species. rsc.org Similarly, in titanium-catalyzed hydroamination, the steric environment around the metal center is a critical determinant of reactivity. acs.org

Electronic tuning is another powerful tool. The reactivity of aminopyridine ligands can be modulated by introducing electron-donating or electron-withdrawing substituents. In iridium-catalyzed remote hydroamination, using aminopyridines with electron-withdrawing groups at the 6-position was key to enhancing the selectivity for the desired product. nih.gov In manganese-catalyzed epoxidation, electron-donating methoxy groups on the pyridine rings were found to stabilize high-oxidation-state metal intermediates, improving catalytic performance. mdpi.com

Furthermore, the concept of donor-flexible ligands, such as pyridylidene amides (PYA) derived from aminopyridines, has emerged. acs.org These ligands can adapt their coordination mode and electronic character in response to the metal's oxidation state during a catalytic cycle, offering a dynamic approach to catalyst stabilization and reactivity. acs.org The creation of multidentate ligands, which form stable chelate complexes, is another common design principle to prevent metal decomplexation and catalyst decomposition during the reaction. mdpi.comacs.org

Mechanistic Studies of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is crucial for rational catalyst improvement. For reactions involving aminopyrimidine ligand analogues, mechanistic studies have provided valuable insights into reaction pathways and the roles of various intermediates.

In the ruthenium-catalyzed hydroamination of alkenes with 2-aminopyridine, kinetic and spectroscopic studies suggest that the catalytic cycle begins with the coordination of the aminopyridine to the ruthenium precursor. escholarship.org The turnover-limiting step is proposed to be the migratory insertion of the alkene into the Ru-N bond of a Ru-alkene complex. escholarship.org This is followed by β-hydride elimination and subsequent reduction of an imine intermediate to yield the final amine product. escholarship.org

For iron-catalyzed epoxidation using aminopyridine ligands, the mechanism is thought to involve the formation of a high-valent iron(IV)-oxo or iron(V)-oxo species as the key oxidant. rsc.orgtdx.cat The aminopyridine ligand helps to stabilize this highly reactive intermediate. The reaction proceeds via the nucleophilic attack of the olefin on this electrophilic oxo species. d-nb.info The presence of additives like acetic acid is believed to facilitate the formation of the active oxidant by assisting in the cleavage of the H₂O₂ O-O bond. rsc.orgd-nb.info

In palladium-catalyzed C-N cross-coupling reactions, mechanistic insights have led to the development of improved ligands. Studies have shown that the ligand structure can influence the equilibrium between different isomers of the Pd(II) intermediate, which in turn affects the rate and selectivity of the reaction. nih.gov Kinetic studies of Ullmann amination reactions have revealed that while the core catalytic cycle may be consistent across different auxiliary ligands, the ligands have a significant impact on the rates of catalyst deactivation through off-cycle processes. acs.org

Biological and Medicinal Chemistry Research on 2-phenylpyrimidin-5-amine Derivatives

General Biological Activities of Pyrimidine Derivatives

The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with significant therapeutic value. wjarr.comnih.gov Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the structure of DNA and RNA. gsconlinepress.comscispace.com This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a wide spectrum of pharmacological activities. wjarr.comgsconlinepress.comjddtonline.info These activities are diverse, ranging from antimicrobial and anticancer to anti-inflammatory and other pharmacological effects. nih.govjddtonline.infoorientjchem.org

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Pyrimidine derivatives are a well-established class of antimicrobial agents, with numerous compounds demonstrating efficacy against a variety of pathogens. wjarr.comgsconlinepress.comorientjchem.org The synthetic versatility of the pyrimidine ring allows for the introduction of various functional groups, leading to a broad array of derivatives with potent antibacterial, antifungal, and antiviral properties. core.ac.ukresearchgate.net

Antibacterial Activity: Many pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govias.ac.in For instance, certain amino-pyrimidine derivatives have shown moderate to good activity against Bacillus subtilis and Escherichia coli. rjptonline.org The substitution pattern on the pyrimidine ring plays a crucial role in determining the antibacterial potency. For example, the presence of a methoxy or a halogen group (such as Cl, Br, and F) on a phenyl ring attached to the pyrimidine core has been shown to enhance antimicrobial activity. nih.gov Some synthesized pyrimidine derivatives have exhibited promising antibacterial activity comparable to the standard drug ciprofloxacin. ias.ac.in

Antifungal Activity: The antifungal potential of pyrimidine derivatives is also significant. wjarr.com Compounds such as Flucytosine, a fluorinated pyrimidine, are used clinically to treat systemic fungal infections. wjarr.com Research has shown that specific substitutions on the pyrimidine scaffold can lead to potent antifungal agents. For example, certain 2-thiouracil-5-sulfonamide derivatives have demonstrated notable antifungal activity. wjarr.com Similarly, some amino-pyrimidine derivatives have shown significant activity against fungal strains like Candida albicans and Aspergillus niger. rjptonline.org

Antiviral Activity: The pyrimidine core is a key component of several antiviral drugs. orientjchem.orgcore.ac.uk Well-known examples include zidovudine (Retrovir) and stavudine, which are used in anti-HIV therapy. nih.gov Trifluridine and idoxuridine are other pyrimidine analogs utilized for their antiviral effects. nih.gov The ability of pyrimidine derivatives to interfere with viral replication processes makes them a continuing focus of antiviral drug discovery. gsconlinepress.com

Anticancer and Antitumor Properties

The pyrimidine scaffold is a cornerstone in the development of anticancer drugs, with many derivatives exhibiting potent antiproliferative and antitumor activities. gsconlinepress.comnih.govijrpr.com Their mechanism of action often involves the inhibition of key enzymes or pathways essential for cancer cell growth and survival. nih.govbohrium.com

The well-known anticancer drug 5-fluorouracil is a pyrimidine analog that functions by inhibiting thymidylate synthase, thereby disrupting DNA synthesis. nih.gov This highlights the potential of pyrimidine derivatives to act as antimetabolites in cancer therapy.

Recent research has focused on designing novel pyrimidine derivatives with enhanced efficacy and selectivity. For example, a series of pyrimidine derivatives containing aryl urea moieties were synthesized and evaluated for their in vitro anticancer activity against colon and prostate cancer cell lines. nih.gov One compound, in particular, exhibited significant cytotoxic activity against the SW480 colon cancer cell line and was found to induce apoptosis. nih.gov

Furthermore, the fusion of the pyrimidine ring with other heterocyclic systems, such as pyrazole, has led to the development of potent anticancer agents. gsconlinepress.com For instance, 1H-pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their antiproliferative properties against various cancer cell lines. gsconlinepress.com The substitution at different positions of the pyrimidine ring has been shown to be critical for anticancer efficacy. For example, a 4-chlorophenyl substitution on the pyrimidine nucleus has been reported to enhance its anti-cancer effectiveness. gsconlinepress.com

The table below summarizes the anticancer activity of selected pyrimidine derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line(s) | Observed Effect |

| Pyrimidine with aryl urea moiety | SW480 (colon), Prostate cancer lines | Cytotoxic activity, apoptosis induction nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivative | MCF-7, HepG2, A549, H1975, HCC827 | Antiproliferative properties gsconlinepress.com |

| Pyrimidine with 4-chlorophenyl substitution | DU-145 (prostate) | Enhanced anti-cancer effectiveness gsconlinepress.com |

| N-(pyridin-3-yl) pyrimidin-4-amine derivative | MV4-11, HT-29, MCF-7, HeLa | Broad antiproliferative efficacy ijrpr.com |

| Pyrimidin-2-amine derivative | Breast cancer cells | High PLK4 inhibitory activity, antiproliferative activity nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Nonsmall cell lung cancer cells | USP1/UAF1 inhibitory potency, decreased cell survival acs.org |

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govgsconlinepress.comnih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.govnih.gov

Several pyrimidine-based drugs, including afloqualone and epirizole, are already in clinical use as anti-inflammatory agents. nih.gov Research has shown that pyrimidine derivatives can inhibit the expression and activity of various inflammatory molecules, including prostaglandin E2 (PGE2), nitric oxide (NO), and certain cytokines. nih.govrsc.org

Studies on pyrido[2,3-d]pyrimidine derivatives have identified compounds with potent edema-inhibiting potential. rsc.org SAR analysis of these compounds revealed that those with electron-releasing groups exhibited better anti-inflammatory effects than those with electron-withdrawing groups. rsc.org Furthermore, some of these derivatives showed a better inhibitory effect against the COX-2 enzyme compared to the standard drug celecoxib. rsc.org

Recent investigations into a series of pyrimidine derivatives revealed their ability to selectively inhibit COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com Two such derivatives, L1 and L2, not only showed high selectivity for COX-2 but also demonstrated antioxidant properties by reducing reactive oxygen species (ROS) levels in an inflammatory cell model. nih.govmdpi.com

The table below presents data on the anti-inflammatory activity of selected pyrimidine derivatives.

| Compound/Derivative | Target/Assay | Activity/Potency |

| Pyrido[2,3-d]pyrimidine derivative (27) | COX-2 Inhibition | IC50 = 0.62 µM rsc.org |

| Pyrido[2,3-d]pyrimidine derivative (29) | COX-2 Inhibition | IC50 = 0.25 µM rsc.org |

| Pyrimidine Derivatives L1 & L2 | COX-2 Inhibition | High selectivity, comparable to meloxicam nih.govmdpi.com |

| Polysubstituted pyrimidines (32-35) | PGE2 Generation Inhibition | IC50 = 0.003–0.033 μM rsc.org |

Other Pharmacological Activities (e.g., Antihypertensive, Anticonvulsant)

Beyond the activities already discussed, the pyrimidine scaffold is associated with a range of other important pharmacological effects. nih.gov These include antihypertensive and anticonvulsant properties, highlighting the broad therapeutic potential of this heterocyclic system. nih.govjuniperpublishers.com

Antihypertensive Activity: Certain pyrimidine derivatives have been identified as having antihypertensive properties, suggesting their potential in the management of cardiovascular diseases. nih.govgsconlinepress.com The ability to modify the pyrimidine structure allows for the fine-tuning of its interaction with biological targets relevant to blood pressure regulation.

Anticonvulsant Activity: The pyrimidine nucleus has also been explored for its anticonvulsant potential. nih.govorientjchem.org Research in this area aims to develop new therapeutic agents for the treatment of epilepsy and other seizure disorders. A study on pyrimidine derivatives containing a 1,2,4-triazole moiety showed that several compounds exhibited anticonvulsant activity in the maximal electroshock (MES) model, with some showing activity comparable to the standard drugs phenytoin and carbamazepine. nih.gov

Structure-Activity Relationships (SAR) in 2-Phenylpyrimidin-5-amine Analogues

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine and phenyl rings. nih.gov Structure-Activity Relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds for specific biological targets. acs.orgacs.org

Impact of Substituents on Biological Potency and Selectivity

Research into N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1 has provided valuable insights into the SAR of this class of compounds. acs.orgacs.org

Substituents on the Phenyl Ring at C2:

The replacement of a trifluoromethyl (CF3) group at the 2-position of the phenyl ring with an isopropyl group resulted in a significant 6-fold improvement in inhibitory potency. acs.org

Conversely, introducing electron-withdrawing groups like nitro (NO2) at the 2-position led to a 7-fold loss in activity. acs.org

An electron-donating group such as methoxy (OMe) at the 2-position resulted in comparable activity to the original CF3-substituted compound. acs.org

Simple alkyl substituents like methyl and ethyl at the 2-position also provided activity comparable to the 2-CF3 group. acs.org